molecular formula C11H12N2 B563370 3-Ethylquinolin-8-amine CAS No. 104215-99-8

3-Ethylquinolin-8-amine

Cat. No. B563370
CAS RN: 104215-99-8
M. Wt: 172.231
InChI Key: MBRHJAPIMKGTHW-UHFFFAOYSA-N
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Description

3-Ethylquinolin-8-amine is a derivative of quinolin-8-amine . Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis . The molecular formula of this compound is C11H12N2.


Synthesis Analysis

The synthesis of quinolin-8-amines can be achieved from N-propargyl aniline derivatives employing tin and indium chlorides . The process involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Chemical Reactions Analysis

Quinolin-8-amines can undergo various chemical reactions. They can serve as valuable directing groups , ligands for coordination chemistry , and agents for various diseases . The exact chemical reactions involving this compound are not specified in the search results.

Safety and Hazards

The safety data sheet for 8-Aminoquinoline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation, skin irritation, and respiratory irritation, and is suspected of causing genetic defects . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-ethylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-8-6-9-4-3-5-10(12)11(9)13-7-8/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRHJAPIMKGTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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